molecular formula C8H7ClN2 B15247399 5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine

5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B15247399
M. Wt: 166.61 g/mol
InChI Key: YTHDLWXKUVWNTH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chloromethyl group attached to the pyrrole ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine typically involves the chloromethylation of 1H-pyrrolo[3,2-B]pyridine. One common method includes the reaction of 1H-pyrrolo[3,2-B]pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of methylated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity.

    3-Chloromethyl-1H-pyrrolo[3,2-B]pyridine: A structural isomer with the chloromethyl group attached at a different position.

    5-Bromomethyl-1H-pyrrolo[3,2-B]pyridine: A brominated analog with similar chemical properties.

Uniqueness

5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7ClN2/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H,5H2

InChI Key

YTHDLWXKUVWNTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CCl

Origin of Product

United States

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